2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine is a chemical compound belonging to the class of imidazo[4,5-b]pyridines. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring fused to an imidazole ring. This particular compound has a bromophenyl group attached to the imidazo[4,5-b]pyridine core, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner, leading to changes in the target organism’s biological processes.
Biochemical Pathways
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that this compound may affect the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between an aldehyde or ketone with an amine and a carboxylic acid or its derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction, where a bromine atom is added to the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a multi-step synthesis process involving the use of reagents such as bromine, ammonia, and various organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine ring, often involving the replacement of the bromophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents involved.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in biological studies to investigate the interactions of imidazo[4,5-b]pyridines with biological targets.
Medicine: The compound has potential therapeutic applications, including its use in the development of new drugs for treating various diseases.
Industry: It is utilized in the chemical industry for the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other imidazo[4,5-b]pyridines with different substituents on the pyridine or imidazole rings.
Uniqueness: The presence of the bromophenyl group distinguishes this compound from others, potentially affecting its reactivity and biological activity.
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Properties
IUPAC Name |
2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHESBDWHZMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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